![molecular formula C21H18N2 B14178812 1-([1,1'-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine CAS No. 917776-60-4](/img/structure/B14178812.png)
1-([1,1'-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([1,1’-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine is an organic compound that features a biphenyl group attached to an isoindoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated benzene with a boronic acid derivative in the presence of a palladium catalyst.
Formation of the Isoindoline Structure: The isoindoline structure can be synthesized through a cyclization reaction involving an ortho-substituted benzylamine and a suitable electrophile.
Coupling of Biphenyl and Isoindoline: The final step involves coupling the biphenyl group with the isoindoline structure through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 1-([1,1’-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
1-([1,1’-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-([1,1’-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its stability and electronic properties.
Wirkmechanismus
The mechanism of action of 1-([1,1’-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings, used as a starting material for various organic syntheses.
Isoindoline: A core structure in many biologically active compounds, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
1-([1,1’-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine is unique due to its combination of a biphenyl group and an isoindoline structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in research and industry, where such properties are desirable.
Eigenschaften
CAS-Nummer |
917776-60-4 |
|---|---|
Molekularformel |
C21H18N2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
3-methyl-3-(3-phenylphenyl)isoindol-1-amine |
InChI |
InChI=1S/C21H18N2/c1-21(19-13-6-5-12-18(19)20(22)23-21)17-11-7-10-16(14-17)15-8-3-2-4-9-15/h2-14H,1H3,(H2,22,23) |
InChI-Schlüssel |
FXOJTHUEFAOAQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(=N1)N)C3=CC=CC(=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


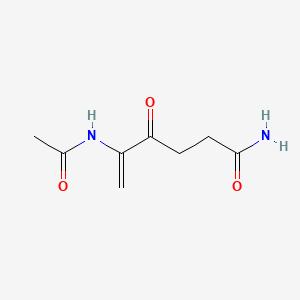
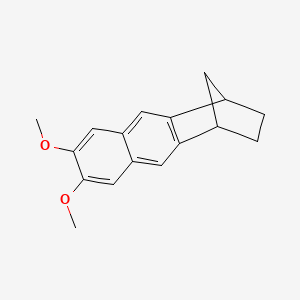
![3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B14178746.png)
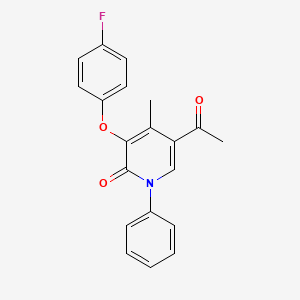
![([1,1'-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone](/img/structure/B14178750.png)
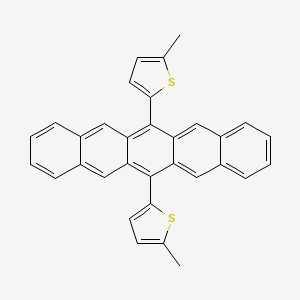
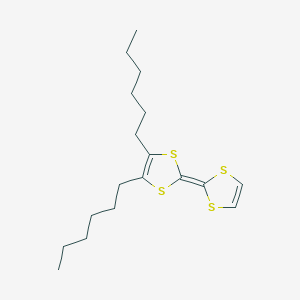

![1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14178781.png)

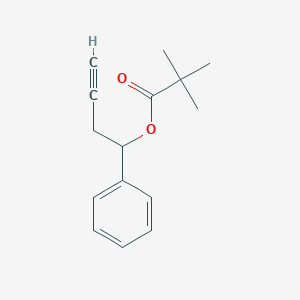
![5,5'-Bis[(thiophen-2-yl)ethynyl]-2,2'-bipyridine](/img/structure/B14178792.png)
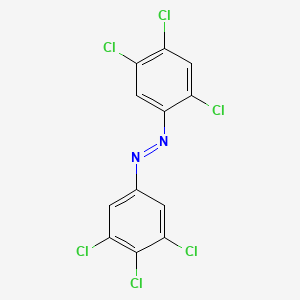
![2-Amino-N-{4-[(E)-(4-chlorophenyl)diazenyl]phenyl}benzamide](/img/structure/B14178809.png)
